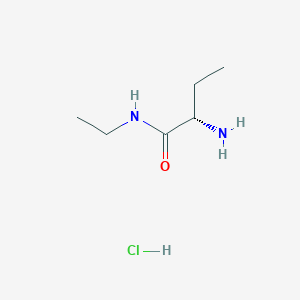

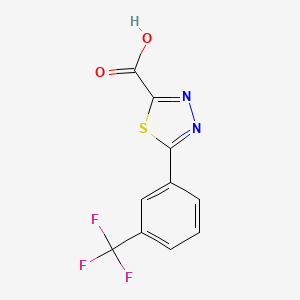

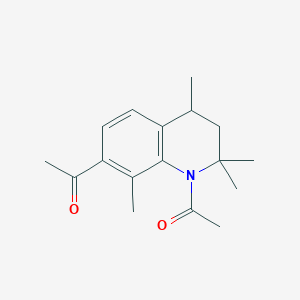

3-(3-chloropropyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Overview

Description

“3-Chloropropyltrimethoxysilane” and “3-Chloropropyltriethoxysilane” are organo-silanes used in laboratory chemicals . They are considered hazardous and are classified as flammable liquids .

Synthesis Analysis

In one study, (3-tert-butylperoxy)propyl)trimethoxysilane was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . Another research modified halloysite nanotubes (HNTs-Cl) by a coupling reaction with (3-chloropropyl) trimethoxysilane (CPTMS) .Molecular Structure Analysis

The molecular formula for “3-Chloropropyltrimethoxysilane” is C6H15ClO3Si with a molecular weight of 198.720 .Chemical Reactions Analysis

The hydrolysis kinetics of the phenyltrimethoxysilane, vinyltrimethoxysilane, 3-mercaptopropyltrimethoxysilane, 3-chloropropyltrimethoxysilane, (3, 3, 3-trifluoropropyl)trimethoxysilane and (1H, 1H, 2H, 2H-perfluorooctyl)trimethoxysilane in a HCl-catalyzed EtOH system were studied .Physical And Chemical Properties Analysis

“3-Chloropropyltrimethoxysilane” is a clear colorless liquid . The flash point is 78 °C / 172.4 °F .Scientific Research Applications

Synthesis and Structural Analysis

The compound 3-(3-chloropropyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a versatile intermediate in organic synthesis, leading to the creation of various pyrazole derivatives. For example, the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a closely related compound, has been explored for its crystal structure and potential in forming new pyrazole derivatives through a series of syntheses. The crystallographic analysis reveals detailed structural properties, providing a foundation for further chemical modifications and applications in material science and pharmaceutical research (Xu & Shi, 2011).

Biological Activities

Compounds derived from 3-(3-chloropropyl)-1-methyl-1H-pyrazole-4-carbaldehyde have been investigated for their antimicrobial properties. For instance, quinolinyl chalcones containing a pyrazole group have shown promising anti-microbial activities. This includes potent effects against bacterial and fungal strains, highlighting the compound's utility in developing new antimicrobial agents (Prasath et al., 2015). Additionally, the synthesis of pyrazole derivatives has been linked to anticonvulsant and analgesic activities, demonstrating the compound's potential in creating new therapeutic agents (Viveka et al., 2015).

Material Science Applications

The structural and electronic properties of derivatives of 3-(3-chloropropyl)-1-methyl-1H-pyrazole-4-carbaldehyde have implications in material science. The synthesis and crystal structures of various derivatives reveal insights into their molecular configurations and interactions. Such information is crucial for the design of materials with specific optical, electronic, or mechanical properties, supporting the development of advanced materials for electronics, coatings, and nanotechnology applications (Cuartas et al., 2017).

Supramolecular Chemistry

The ability to form hydrogen-bonded chains and π-π stacking interactions, as observed in derivatives of 3-(3-chloropropyl)-1-methyl-1H-pyrazole-4-carbaldehyde, underscores its relevance in supramolecular chemistry. These interactions facilitate the assembly of complex molecular architectures, which can be harnessed for constructing molecular machines, sensors, and self-healing materials. The detailed molecular interactions described in these studies offer a blueprint for designing supramolecular systems with tailored properties (Trilleras et al., 2014).

Mechanism of Action

Safety and Hazards

Future Directions

Modified halloysite nanotubes (HNTs-Cl) synthesized by a coupling reaction with (3-chloropropyl) trimethoxysilane (CPTMS) has great chemical activity and is considered a good candidate as an active site that reacts with other active molecules in order to create new materials with great applications in chemical engineering and nanotechnology .

properties

IUPAC Name |

3-(3-chloropropyl)-1-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O/c1-11-5-7(6-12)8(10-11)3-2-4-9/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTSBCDPUQAOFBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)CCCCl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-chloropropyl)-1-methyl-1H-pyrazole-4-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 7-[(dimethylamino)carbonyl]-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate](/img/structure/B1460299.png)

![N-[2-(2-Aminoethoxy)ethyl]-succinamic acid methyl ester hydrochloride](/img/structure/B1460315.png)